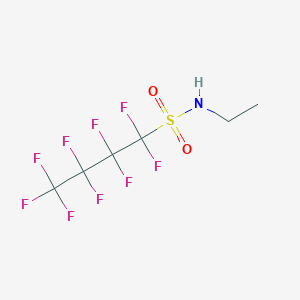

N-ethylperfluorobutanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethylperfluorobutanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6F9NO2S and its molecular weight is 327.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

N-EtFOSE is primarily utilized in the production of fluorinated surfactants and coatings, which are essential for enhancing the performance of various consumer products. Key applications include:

- Textile Treatment : N-EtFOSE is employed as a water and oil repellent in textiles, contributing to the durability and functionality of fabrics.

- Paper Products : It is used in the treatment of paper products to impart resistance to water and oil, making them suitable for food packaging and other applications.

- Aerospace and Automotive Industries : N-EtFOSE is incorporated into coatings that provide corrosion resistance and durability for components exposed to harsh environments.

Environmental Impact Studies

Research has indicated that N-EtFOSE can degrade into perfluorooctanesulfonate (PFOS), a compound recognized for its persistence in the environment and potential health risks. Studies have focused on:

- Biotransformation Pathways : Investigations into how N-EtFOSE is metabolized in aquatic organisms, such as rainbow trout, have revealed insights into its environmental fate and the formation of PFOS .

- Toxicological Assessments : Research has demonstrated that exposure to N-EtFOSE can lead to oxidative stress and alterations in liver function in animal models, highlighting its potential toxicological effects .

Health Risk Assessments

The health implications of N-EtFOSE exposure have been a significant area of research, particularly concerning its carcinogenic potential:

- Animal Studies : Long-term feeding studies in rats have shown an increase in liver tumors associated with PFOS exposure, raising concerns about the carcinogenicity of N-EtFOSE metabolites .

- Human Health Studies : Epidemiological studies have investigated the correlation between serum concentrations of PFAS compounds, including those derived from N-EtFOSE, and various health outcomes such as prostate cancer .

Case Study 1: Biotransformation in Aquatic Organisms

A study examined the biotransformation of N-EtFOSE in rainbow trout liver microsomes, demonstrating that it converts to PFOS through enzymatic activity. This finding underscores the environmental implications of using N-EtFOSE as it contributes to the accumulation of persistent pollutants in aquatic ecosystems .

Case Study 2: Toxicological Profile in Rodents

In a controlled experiment with female Sprague-Dawley rats, researchers administered N-EtFOSE to assess its effects on oxidative stress markers and liver function. The results indicated significant changes in antioxidant enzyme activities, suggesting that exposure may lead to metabolic disturbances .

Summary Table of Applications

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Industrial | Textile treatments, paper coatings | Potential degradation to PFOS |

| Environmental Research | Biotransformation studies | Persistence and bioaccumulation |

| Health Risk Assessment | Toxicological studies | Links to cancer and metabolic disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethylperfluorobutanesulfonamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via electrochemical fluorination of n-butyl mercaptan followed by sulfonamide derivatization. Key steps include fluorosulfonate formation and alkylation with ethylamine. Purity validation requires GC-MS for volatile byproduct detection and 1H/19F/13C NMR to confirm structural integrity. Deuterium-labeled analogs (e.g., for tracer studies) are synthesized using deuterated ethylamine .

- Table: Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| GC-MS | Purity | Column: DB-5MS; Temp. gradient: 50–300°C |

| 19F NMR | Structural confirmation | δ -80 to -85 ppm (CF3 groups) |

Q. How can environmental samples be analyzed for this compound contamination?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) with isotope dilution is preferred. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Matrix effects (e.g., in wastewater) require calibration with deuterated internal standards .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Use fume hoods for aerosol prevention, nitrile gloves , and polypropylene lab coats. Waste must be segregated and treated by licensed facilities due to PFAS persistence. Acute toxicity (oral LD50 ~500 mg/kg) necessitates emergency protocols for spills or exposure .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its longer-chain analogs (e.g., C8 derivatives)?

- Methodological Answer : Shorter chains (C4) exhibit faster degradation kinetics in hydroxyl radical (•OH) reactions. Use pulse radiolysis or laser flash photolysis to measure rate constants. Computational modeling (e.g., DFT) predicts bond dissociation energies, revealing C4’s lower environmental persistence compared to C8 .

Q. What strategies resolve discrepancies in toxicological data across in vitro and in vivo studies?

- Methodological Answer : Cross-validate using physiologically based pharmacokinetic (PBPK) models to account for species-specific metabolic differences. For in vitro assays (e.g., hepatotoxicity), compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) and normalize to protein content to mitigate false positives .

Q. How can isotopic labeling improve fate-and-transport studies of this compound?

- Methodological Answer : Synthesize deuterium- or 13C-labeled analogs to track bioaccumulation in model organisms (e.g., zebrafish). Use high-resolution mass spectrometry (HRMS) to distinguish labeled compounds from background PFAS. Field studies should pair labeled tracers with passive samplers to quantify spatial distribution .

Q. Data Contradiction Analysis

Q. Why do some studies report higher bioaccumulation factors (BAFs) for this compound than others?

- Methodological Answer : Variability arises from differences in exposure matrices (e.g., sediment vs. water) and organism lipid content. Standardize BAF calculations using lipid-normalized concentrations and control for pH (affects ionization and bioavailability). Meta-analyses should weight studies by analytical rigor (e.g., QA/QC protocols) .

Propiedades

Fórmula molecular |

C6H6F9NO2S |

|---|---|

Peso molecular |

327.17 g/mol |

Nombre IUPAC |

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |

InChI |

InChI=1S/C6H6F9NO2S/c1-2-16-19(17,18)6(14,15)4(9,10)3(7,8)5(11,12)13/h16H,2H2,1H3 |

Clave InChI |

SSTPSALUCQWOOV-UHFFFAOYSA-N |

SMILES canónico |

CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Sinónimos |

N-ethyl perfluorobutanesulfonamide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.